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molecular formula C11H11ClO2 B8338282 4-Chloromethyl-5-methoxy-indan-1-one

4-Chloromethyl-5-methoxy-indan-1-one

Cat. No. B8338282
M. Wt: 210.65 g/mol
InChI Key: NQPLSRVAYKDNRR-UHFFFAOYSA-N
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Patent
US07572809B2

Procedure details

A flask was charged with 3.35 g 4-chloromethyl-5-methoxy-indan-1-one, 0.5 g Pd/C, 2.4 g Et3N and 2 g CH3COONa in 50 mL MeOH, and then evacuated and filled with H2 (1.2 bar) three cycles. The mixture was shaken at r.t. for 6 h. The mixture was concentrated to give the crude product without further purification.
Quantity
3.35 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][CH2:6][C:7]2=[O:14].CCN(CC)CC.CC(O[Na])=O>CO.[Pd]>[CH3:13][O:12][C:11]1[C:3]([CH3:2])=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:14])[CH2:6][CH2:5]2

Inputs

Step One
Name
Quantity
3.35 g
Type
reactant
Smiles
ClCC1=C2CCC(C2=CC=C1OC)=O
Name
Quantity
2.4 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
2 g
Type
reactant
Smiles
CC(=O)O[Na]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was shaken at r.t. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
filled with H2 (1.2 bar) three cycles
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC=1C(=C2CCC(C2=CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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